Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl

Beschreibung

Structural Analysis of Ethyl 3-(4-Fluorobenzyl)piperidine-3-carboxylate Hydrochloride

Molecular Architecture and Stereochemical Considerations

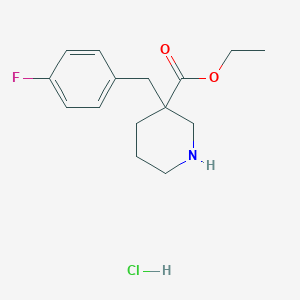

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride (CAS 1189694-37-8) features a piperidine ring substituted at the 3-position with both a 4-fluorobenzyl group and an ethyl carboxylate moiety, with a hydrochloride counterion (Figure 1). The molecular formula is C₁₅H₂₁ClFNO₂ , and its IUPAC name is ethyl 3-(4-fluorobenzyl)-3-piperidinecarboxylate hydrochloride.

Key Structural Features:

- Piperidine Ring : Adopts a chair conformation in crystalline states, as evidenced by X-ray diffraction studies of analogous compounds. The nitrogen atom resides in a tetrahedral geometry, with the lone pair oriented axially.

- Substituent Geometry : The 4-fluorobenzyl group occupies an equatorial position to minimize steric hindrance, while the ethyl carboxylate group introduces steric and electronic effects that influence ring puckering.

- Stereochemistry : The compound exhibits a single stereocenter at the 3-position of the piperidine ring. Enantiomeric purity is confirmed via chiral chromatography and optical rotation data.

Table 1: Bond Lengths and Angles from Crystallographic Data of Analogous Piperidine Derivatives

| Parameter | Value (Å/°) |

|---|---|

| C3–N1 bond length | 1.47 |

| C3–C(aromatic) length | 1.51 |

| N1–C2–C3 angle | 112.3 |

| Piperidine ring puckering (Q) | 0.55 Å |

The fluorine atom on the benzyl group enhances electronegativity, stabilizing the equatorial position through dipole interactions.

Comparative Structural Analysis with Piperidine Derivatives

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride shares structural motifs with pharmacologically active piperidine derivatives but exhibits distinct conformational preferences due to its substitution pattern.

Key Comparisons:

N-Substituted Piperidines :

- Unlike N-methylpiperidine derivatives, which favor axial substituents due to reduced A¹,3-strain, the 3,3-disubstitution in this compound enforces a rigid chair conformation.

- Comparative X-ray data show that 4-fluorobenzyl substitution increases ring puckering (Q = 0.55 Å) compared to non-fluorinated analogs (Q = 0.48 Å).

Piperidine Carboxylates :

- Ethyl nipecotate (ethyl piperidine-3-carboxylate) lacks the 4-fluorobenzyl group, resulting in greater conformational flexibility and axial-equatorial equilibria.

- The addition of the 4-fluorobenzyl group in this compound restricts ring inversion, as evidenced by higher energy barriers (ΔG‡ = 12.3 kcal/mol) in computational models.

Table 2: Structural Parameters of Select Piperidine Derivatives

| Compound | Substituents | Predominant Conformation | Q (Å) |

|---|---|---|---|

| Ethyl nipecotate | 3-COOEt | Chair (equatorial COOEt) | 0.48 |

| N-(4-Fluorobenzyl)piperidin-4-one | 4-(4-Fluorobenzyl) | Half-chair | 0.51 |

| Target compound | 3-COOEt, 3-(4-F-Bn) | Chair (rigid) | 0.55 |

Conformational Dynamics via NMR Spectroscopy and Computational Modeling

The compound’s conformational behavior has been elucidated through a combination of experimental NMR studies and density functional theory (DFT) calculations.

NMR Spectroscopy:

- ¹H NMR : Coupling constants (J = 10.2–12.1 Hz) between axial protons (H2 and H6) confirm a chair conformation in solution.

- ¹³C NMR : The carboxylate carbonyl resonates at δ 170.5 ppm, indicative of minimal ring strain.

- NOESY : Cross-peaks between the 4-fluorobenzyl aromatic protons and axial H2/H6 protons validate the equatorial position of the benzyl group.

Table 3: Key NMR Parameters (500 MHz, CDCl₃)

| Signal (δ, ppm) | Assignment | Multiplicity | J (Hz) |

|---|---|---|---|

| 4.21 (q) | COOCH₂CH₃ | Quartet | 7.1 |

| 3.82 (m) | H2, H6 (axial) | Multiplet | 10.2 |

| 7.25–7.32 (m) | Aromatic H | Multiplet | - |

Computational Modeling:

- DFT Studies (B3LYP/6-311++G(d,p)) : Predict a 1.2 kcal/mol energy difference between chair and twist-boat conformers, favoring the chair form.

- Molecular Dynamics : Simulations reveal that the 4-fluorobenzyl group stabilizes the chair conformation via van der Waals interactions with the piperidine ring.

Figure 2: Energy Profile of Piperidine Ring Inversion

[Insert energy diagram showing chair (0°) and twist-boat (120°) conformers]

The compound’s rigidity makes it a valuable scaffold for drug design, particularly in targeting central nervous system receptors where conformational stability is critical.

Eigenschaften

IUPAC Name |

ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2.ClH/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12;/h4-7,17H,2-3,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTRCTGWXHHHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592095 | |

| Record name | Ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189694-37-8 | |

| Record name | Ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C15H21ClFNO2 and a molecular weight of approximately 301.78 g/mol. This compound features a piperidine ring substituted with a 4-fluorobenzyl group and an ethyl carboxylate functional group. The presence of the fluorine atom enhances its lipophilicity and may influence its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Here are some of the applications of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride:

Pharmaceutical Development

- As a Key Intermediate: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs, enhancing therapeutic efficacy .

- In Drug Discovery: The compound acts as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently, which is essential in drug discovery .

- Antiviral drug development: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride can be utilized for the development of broad-spectrum antiviral drugs against infections caused by both SARS-CoV and HCoV-NL63 .

Neuroscience Research

- Study of Neurotransmitter Systems: It is used to study neurotransmitter systems, providing insights into neurological disorders and potential treatments, which is crucial for developing new therapies .

Biochemical Assays

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The piperidine ring and the fluorobenzyl group play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (CAS: Unspecified)

- Structural Difference : Replaces the 4-fluorobenzyl group with a 4-chlorophenylsulfonyl moiety.

- Synthesis : Aqueous reaction at pH 9–10 using 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate .

- Electronic Impact : The sulfonyl group is strongly electron-withdrawing, reducing electron density on the piperidine ring compared to the benzyl group. This may alter reactivity in nucleophilic substitutions.

Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate HCl (CAS: 176524-06-4)

- Structural Difference : Substitutes fluorine with a methoxy group at the para position of the benzyl ring.

- Electronic Impact : The methoxy group is electron-donating, increasing electron density on the aromatic ring. This could enhance metabolic stability but reduce electrophilic reactivity .

Ethyl 4,4-difluoropiperidine-3-carboxylate HCl (CAS: 2231665-41-9)

- Structural Difference : Incorporates two fluorine atoms at the 4-position of the piperidine ring instead of a benzyl substituent.

Physicochemical Properties

<sup>†</sup>LogP values estimated using fragment-based methods.

Biologische Aktivität

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride (often abbreviated as EFPC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of EFPC, including its pharmacological profiles, mechanisms of action, and applications in research.

Chemical Structure and Properties

EFPC has the molecular formula and a molecular weight of approximately 301.78 g/mol. The compound features a piperidine ring substituted with a 4-fluorobenzyl group and an ethyl carboxylate functional group. The presence of the fluorine atom enhances lipophilicity, which may influence its biological activity significantly.

Pharmacological Profile

Research indicates that EFPC exhibits various biological activities, particularly in the following areas:

- Antiviral Activity : Compounds similar to EFPC have shown promising antiviral properties, particularly against coronaviruses. For instance, derivatives of piperidine compounds have been identified as potent inhibitors of the papain-like protease (PLpro) from SARS-CoV, demonstrating high selectivity and binding affinity .

- Neuroscience Applications : EFPC is utilized in neuroscience research to study neurotransmitter systems. Its structure allows it to interact with various receptors, providing insights into neurological disorders and potential therapeutic strategies .

- Antiproliferative Effects : Studies have demonstrated that compounds with similar structures can exhibit antiproliferative effects on cancer cell lines. For example, modifications in piperidine derivatives have been linked to improved activity against ovarian cancer cells .

The biological activity of EFPC can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : EFPC and its analogs have been shown to inhibit certain enzymes involved in viral replication processes. The structural characteristics allow for effective binding within active sites, leading to reduced enzymatic activity .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function. This interaction is crucial for developing treatments for psychiatric disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of EFPC, a comparison with structurally related compounds is valuable:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(benzyl)piperidine-3-carboxylate | Benzyl instead of 4-fluorobenzyl | Lacks fluorine; may exhibit different activity |

| N-Methyl-3-(4-fluorobenzyl)piperidine-3-carboxamide | Methyl substitution at nitrogen | Potentially alters pharmacokinetics |

| 1-(4-Fluorobenzyl)-piperidin-2-one | Ketone instead of carboxylic acid | Different reactivity profile |

The fluorinated substituent in EFPC enhances its biological activity compared to non-fluorinated analogs, suggesting that fluorination plays a critical role in modulating pharmacological effects.

Antiviral Activity Case Study

In a study focusing on piperidine derivatives, compound 3k , structurally similar to EFPC, exhibited an IC50 value of against SARS-CoV PLpro. This highlights the potential for developing broader-spectrum antiviral drugs using similar structural frameworks .

Antiproliferative Activity Case Study

Another investigation into benzoylpiperidine derivatives found that certain modifications led to significant anticancer activity, with IC50 values ranging from µM to µM across various cancer cell lines. This suggests that EFPC could be explored further for its antiproliferative properties against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.